2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline
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Overview
Description
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline is a complex organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a dihydro-methanoisoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline typically involves the reaction of 3-morpholinopropylamine with a suitable isoindoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropylamine: A related compound with similar structural features but lacking the dihydro-methanoisoindoline moiety.
3-Morpholinopropyl phenyl carbamate: Another compound with a morpholine ring and propyl chain, but with different functional groups attached.
Uniqueness
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
73855-76-2 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
4-[3-(4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propyl]morpholine |
InChI |
InChI=1S/C16H26N2O/c1(4-17-6-8-19-9-7-17)5-18-11-15-13-2-3-14(10-13)16(15)12-18/h2-3,13-16H,1,4-12H2 |
InChI Key |
OGOKAEYVYPCQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CC3C4CC(C3C2)C=C4 |
Origin of Product |
United States |
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